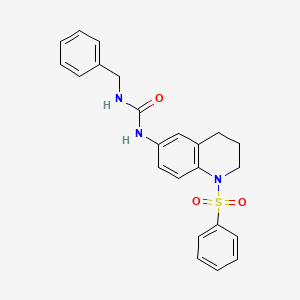

1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic urea derivative featuring a tetrahydroquinoline scaffold modified with a phenylsulfonyl group at the 1-position and a benzyl-substituted urea moiety at the 3-position. The tetrahydroquinoline core is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to engage in hydrophobic and π-π interactions.

Properties

IUPAC Name |

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-benzylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S/c27-23(24-17-18-8-3-1-4-9-18)25-20-13-14-22-19(16-20)10-7-15-26(22)30(28,29)21-11-5-2-6-12-21/h1-6,8-9,11-14,16H,7,10,15,17H2,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPMWGIXSNGKRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable quinoline derivative, followed by sulfonylation and urea formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues:

4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB) Structure: Contains a tetrahydroquinoline core with a cyanoethyl substituent at the 1-position and a diazenylbenzonitrile group at the 6-position. Function: Used as a leveller in Au electrodeposition from ionic liquids. The diazenylbenzonitrile group facilitates adsorption onto Au surfaces, while the cyanoethyl group modulates solubility in ionic liquids . Comparison: Unlike the target compound, CTDB lacks a urea group and phenylsulfonyl substituent. Its application is electrochemical rather than pharmacological, highlighting how substituents dictate functional roles.

N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea Structure: Features a dihydrobenzofuran scaffold with a hydroxyphenylmethoxy group and a hydroxyurea moiety. Function: Hydroxyurea derivatives are known for their role in inhibiting ribonucleotide reductase, a target in cancer therapy. Comparison: The hydroxyurea group (-NHOH) in this compound differs from the urea group (-NHCONH-) in the target compound, leading to distinct hydrogen-bonding patterns and acidity (pKa ~10 for hydroxyurea vs. ~13 for urea) .

1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one Structure: Tetrahydroquinoline substituted with a nitrophenyl group, an isoxazole ring, and a pyrrolidinone moiety. Function: Studied for its solid-state hydrogen-bonding interactions (O—H⋯O and N—H⋯O), which stabilize crystal packing. The urea group’s hydrogen-bonding capacity contrasts with the pyrrolidinone’s carbonyl group .

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Electrochemical vs. This underscores the importance of substituent selection in molecular design .

- Hydrogen-Bonding Capacity: The urea group in the target compound forms stronger and more directional hydrogen bonds compared to hydroxyurea or pyrrolidinone, which may enhance binding to biological targets like kinases or proteases .

- Crystallography Insights: Analogues such as the nitrophenyl-tetrahydroquinoline derivative exhibit distinct torsion angles (e.g., 47.0° for isoxazole-phenyl interactions) and hydrogen-bonding motifs (R42(8) patterns). Similar analyses for the target compound could predict its solid-state behavior .

Biological Activity

1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that combines a benzyl group with a tetrahydroquinoline moiety substituted at the 1-position with a phenylsulfonyl group. This unique configuration is believed to contribute to its biological effects.

The mechanism of action for this compound involves interaction with various biological targets. These interactions may include:

- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial in various metabolic pathways.

- Receptor Modulation: It could act on receptors involved in signaling pathways critical for cell proliferation and survival.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance:

- Cell Proliferation Inhibition: Studies have shown that related urea derivatives effectively inhibit the proliferation of cancer cell lines such as Jurkat, HeLa, and MCF-7. The IC50 values for these compounds are often in the low micromolar range, indicating potent activity against tumor cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| BPU | 4.64 ± 0.08 | Jurkat |

| BPU | 6.50 ± 0.10 | HeLa |

| BPU | 5.20 ± 0.15 | MCF-7 |

Antiangiogenic Activity

The antiangiogenic potential of this class of compounds has also been evaluated using the chick chorioallantoic membrane (CAM) assay. Results suggest that these compounds can significantly inhibit blood vessel formation in tumor tissues, which is essential for tumor growth and metastasis .

Case Studies

A notable study focused on the structural optimization of related compounds demonstrated that modifications to the phenylsulfonyl group can enhance biological activity. The docking studies indicated strong binding affinities to matrix metalloproteinases (MMPs), which are implicated in cancer progression:

- MMP Binding Affinities:

| Compound | MMP-2 Binding Energy (kcal/mol) | MMP-9 Binding Energy (kcal/mol) |

|---|---|---|

| BPU | -9.0 | -7.8 |

These binding energies suggest that the compound could effectively inhibit these enzymes, contributing to its anticancer properties .

Q & A

Q. Critical Factors :

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may degrade heat-sensitive intermediates.

- Catalysts : Palladium catalysts enhance coupling efficiency in Suzuki-Miyaura reactions for aryl group introduction .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water) ensures ≥95% purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns proton environments (e.g., benzyl CH₂ at δ 4.3–4.5 ppm) and confirms urea carbonyl (C=O) at ~160 ppm .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the tetrahydroquinoline and phenylsulfonyl regions .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 447.54) .

- X-ray Crystallography : Resolves spatial conformation, particularly the dihedral angle between the benzyl and sulfonyl groups, critical for SAR studies .

Q. Table 1: Key Spectroscopic Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.8–7.2 (aromatic H), δ 4.5 (benzyl CH₂) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 158.2 (C=O), δ 135.1 (sulfonyl C) | |

| HRMS | m/z 447.54 ([M+H]⁺, calc. 447.54) |

Basic: What in vitro assays are recommended for preliminary evaluation of its biological activity?

Methodological Answer:

- Enzyme Inhibition Assays :

- Kinase Inhibition : Use ADP-Glo™ Kinase Assay (IC₅₀ determination against kinases like EGFR or VEGFR2) .

- CYP450 Inhibition : Microsomal incubation with NADPH, analyzed via LC-MS for metabolite depletion .

- Cytotoxicity Screening :

- MTT Assay : 48–72 hr exposure in cancer cell lines (e.g., MCF-7, IC₅₀ values reported in µM) .

- Antimicrobial Testing :

- Microdilution Method : MIC determination against S. aureus and E. coli .

Advanced: How can QSAR models guide the optimization of this compound's pharmacokinetic properties?

Methodological Answer:

- Descriptor Selection : Compute logP (lipophilicity), polar surface area (PSA), and H-bond donors/acceptors using software like MOE or Schrödinger .

- Model Development :

- Train models on datasets of urea derivatives with known bioavailability. Key parameters:

- PSA < 90 Ų : Correlates with improved blood-brain barrier penetration .

- logP 2–4 : Balances solubility and membrane permeability .

- Optimization Strategies :

Advanced: What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Bioavailability Analysis :

- Measure plasma concentration-time profiles (Cₘₐₓ, AUC) in rodent models. Low oral bioavailability may explain reduced in vivo activity .

- Metabolite Identification :

- Use LC-HRMS to detect phase I/II metabolites. Sulfonation or glucuronidation may deactivate the compound .

- Formulation Adjustments :

Advanced: Which molecular dynamics simulations predict binding interactions with target enzymes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.